molecular formula C23H40O6S2 B15180161 Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate CAS No. 122533-49-7

Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate

Cat. No.: B15180161
CAS No.: 122533-49-7
M. Wt: 476.7 g/mol
InChI Key: XFJJCQQGVOSGAA-UHFFFAOYSA-M
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Description

Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonium ion, which is a positively charged sulfur atom bonded to three organic groups. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate typically involves the reaction of dimethyl sulfoxide with 4-(1-oxotetradecyl)phenol in the presence of a methylating agent such as methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium compound. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to a thioether.

    Substitution: The sulfonium ion can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted sulfonium compounds depending on the nucleophile used.

Scientific Research Applications

Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonium groups into molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonium, dimethyl(4-((1-oxododecyl)oxy)phenyl)-, methyl sulfate
  • Sulfonium, dimethyl(4-((1-oxooctadecyl)oxy)phenyl)-, methyl sulfate
  • Sulfonium, dimethyl(4-((1-oxodecyl)oxy)phenyl)-, methyl sulfate

Uniqueness

Sulfonium, dimethyl(4-((1-oxotetradecyl)oxy)phenyl)-, methyl sulfate is unique due to its specific alkyl chain length and the presence of the sulfonium ion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The compound’s reactivity and ability to form stable interactions with various molecular targets set it apart from other similar compounds.

Properties

CAS No.

122533-49-7

Molecular Formula

C23H40O6S2

Molecular Weight

476.7 g/mol

IUPAC Name

dimethyl-(4-tetradecanoyloxyphenyl)sulfanium;methyl sulfate

InChI

InChI=1S/C22H37O2S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(23)24-20-16-18-21(19-17-20)25(2)3;1-5-6(2,3)4/h16-19H,4-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

XFJJCQQGVOSGAA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[S+](C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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